Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

Descripción general

Descripción

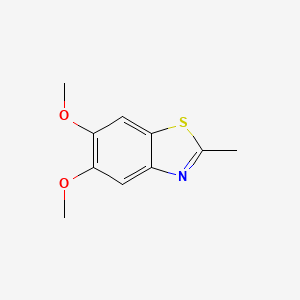

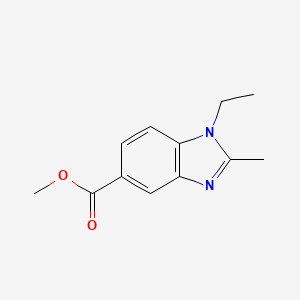

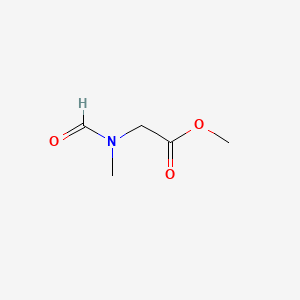

“Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate” is a chemical compound with the CAS Number: 306278-47-7 . Its molecular weight is 218.26 . The IUPAC name for this compound is methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 218.26 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have access to.

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate and its derivatives, such as Methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), are analyzed using HPLC methods in pharmaceutical forms. HPLC provides a reliable way to determine the concentration of these compounds in pharmaceutical dosage forms, ensuring the quality and safety of the drugs (Al-Kurdi et al., 1999).

Electrolyte Research for Fuel Cells

Compounds like 1-methyl imidazole, related to this compound, are used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolytes in fuel cells. This research contributes to the development of more efficient and sustainable fuel cell technologies (Schechter & Savinell, 2002).

Nanoparticle Carrier Systems in Agriculture

In agriculture, derivatives of this compound, like Carbendazim, are used in nanoparticle carrier systems for controlled release of fungicides. This technology helps in precise delivery of the fungicide, reducing environmental impact and improving the efficiency of plant disease control (Campos et al., 2015).

Antitumor Research

Methyl 2-benzimidazolecarbamate, a derivative, has shown promising anti-tumor activities in preclinical trials. It inhibits human cancer cell proliferation and has been used in phase I clinical trials for cancer treatment. This demonstrates the potential of this compound derivatives in oncology (Yenjerla et al., 2009).

Environmental and Microbiological Applications

The compound's derivatives are also used in environmental applications, such as in the study of carbendazim-degrading bacteria. This research is vital for understanding the environmental impact of these compounds and developing bioremediation strategies (Zhang et al., 2013).

Material Science

Research in material science has explored the use of benzimidazole derivatives in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit unique properties like luminescence, which are important for various applications including sensors and electronics (Yao et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives often interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Benzimidazoles are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

Benzimidazoles, in general, are known to interfere with the normal functioning of microtubules, which play a crucial role in cell division, intracellular transport, and the maintenance of cell shape .

Result of Action

Benzimidazoles are known to cause aneuploidy and polyploidy in germ cells and somatic cells .

Propiedades

IUPAC Name |

methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJIRVRIUQJCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351406 | |

| Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306278-47-7 | |

| Record name | Methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306278-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

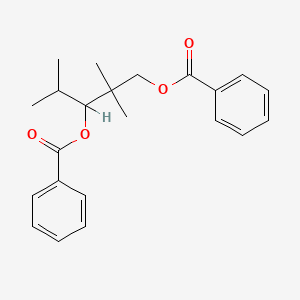

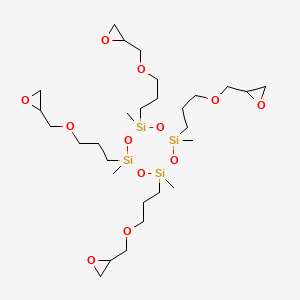

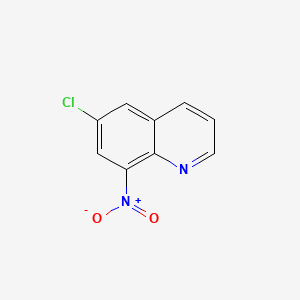

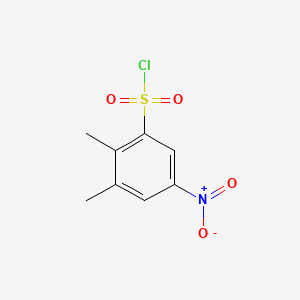

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)

![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)